REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=[O:12].[N+]([O-])([O-])=[O:14].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Tl+3]>>[F:1][C:2]1[CH:11]=[CH:10][C:9]2[O:8][CH2:7][CH:6]([C:5]([OH:12])=[O:14])[C:4]=2[CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
9.96 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(CCOC2=CC1)=O
|
Name
|
|
Quantity
|
0.083 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tl+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(CO2)C(=O)O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |